(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Chiral synthesis Enantiomeric excess Process chemistry

This (R)-enantiomer (CAS 187235-13-8) is a key chiral building block for pretomanid (PA-824), featuring a defined stereocenter at the 6-position. Strict stereochemical fidelity is mandatory; substitution with the (S)-enantiomer or racemate invalidates synthetic outcomes. Supplied with NLT 97% purity (HPLC/NMR/GC verified) and ISO-certified material. Essential for analytical method validation, SAR studies, and GMP-regulated campaigns.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 187235-13-8
Cat. No. B068615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
CAS187235-13-8
Synonyms(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])O
InChIInChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1
InChIKeyHMFPMGBWSFUHEN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8): Chemical Identity and Sourcing Overview


(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8) is a chiral bicyclic nitroimidazooxazine with molecular formula C6H7N3O4 and molecular weight 185.14 g/mol, featuring a single defined stereocenter in the (R)-configuration [1]. The compound is recognized as a key chiral building block and intermediate in the synthesis of bicyclic nitroimidazole-based antitubercular agents, most notably the FDA-approved drug pretomanid (PA-824) . Commercial sourcing of this compound is available from multiple chemical suppliers, with purity specifications ranging from 95% to 98% (NLT 98%) and typical minimum purity of 97% as verified by HPLC, NMR, and GC analytical methods .

Why Generic (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Substitution Carries Procurement Risk


Substitution of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8) with its (S)-enantiomer (CAS 187235-08-1) or the racemic mixture (CAS 880345-50-6) is not a scientifically valid procurement decision for applications requiring stereochemical fidelity. The (R)-configured stereocenter at the 6-position of the oxazine ring is a structural determinant for downstream synthetic outcomes in the preparation of enantiomerically pure nitroimidazole drug candidates . Chiral resolution methods achieving >99% enantiomeric excess (ee) are required to isolate the (R)-enantiomer from racemic mixtures, underscoring that the enantiomers are not interchangeable chemical entities without substantial purification investment . The following quantitative evidence guide documents the verifiable differentiation dimensions that inform compound selection and procurement decisions.

Quantitative Differentiation Evidence for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8)


Enantiomeric Purity Specifications: (R)-Enantiomer Procurement Versus Racemic Mixture Resolution Requirements

The (R)-enantiomer (CAS 187235-13-8) is supplied with specified enantiomeric purity, whereas procurement of the racemic mixture (CAS 880345-50-6) necessitates subsequent chiral resolution steps to achieve the stereochemical purity required for downstream stereoselective synthesis. Dynamic kinetic resolution (DKR) using immobilized lipases achieves >99% enantiomeric excess (ee) for isolation of the (R)-enantiomer from racemic starting material .

Chiral synthesis Enantiomeric excess Process chemistry

Purity Specification Variability Across Commercial Suppliers: Comparative Procurement Benchmarking

Commercial suppliers of CAS 187235-13-8 offer varying minimum purity specifications, with reported values ranging from 95% minimum to 97% standard to NLT 98% (not less than 98%) . This specification variability directly impacts the compound's suitability for different applications, particularly in regulated pharmaceutical research environments where higher purity reduces the need for additional purification steps.

Quality control Analytical chemistry Procurement specification

Physicochemical Property Differentiation: Computed Descriptors for Solubility and Permeability Prediction

Computed physicochemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol indicate favorable drug-like characteristics relative to general heterocyclic intermediates. The compound exhibits XLogP3-AA of -0.4 [1] and ACD/LogP of -1.03 , indicating moderate hydrophilicity. The topological polar surface area (TPSA) is 93 Ų , and the compound has zero Rule of 5 violations , supporting its utility as an intermediate for orally bioavailable drug candidates.

ADME prediction Physicochemical properties Drug-likeness

Predicted Thermal and Physical Stability Parameters for Storage and Handling Specification

Computed thermal and physical property data for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol provide procurement-relevant stability benchmarks. The predicted boiling point is 446.2±55.0 °C at 760 mmHg and vapor pressure is 0.0±1.1 mmHg at 25°C , indicating low volatility suitable for ambient handling. Commercial storage specifications indicate stability at 20°C for up to 2 years when stored in a cool, dry environment .

Stability Storage conditions Thermal properties

Stereochemical Configuration-Pharmacophore Alignment: (R)-Enantiomer Role in PA-824 Synthetic Pathways

The (R)-configured stereocenter at the 6-position of the imidazooxazine core distinguishes CAS 187235-13-8 from its (S)-enantiomer (CAS 187235-08-1) and determines its utility in divergent synthetic routes. While the (S)-enantiomer serves as the direct precursor to pretomanid (PA-824, (6S)-configured) , the (R)-enantiomer is employed in the synthesis of alternative stereoisomeric analogues for structure-activity relationship (SAR) studies and as a chiral reference standard for enantiomeric purity determination of the (S)-enantiomer [1].

Stereoselective synthesis Nitroimidazole pharmacophore Antitubercular drug development

Validated Application Scenarios for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8) in Research and Development


Chiral Reference Standard for Enantiomeric Purity Determination of (S)-PA-824 Intermediates

The (R)-enantiomer (CAS 187235-13-8) serves as a critical chiral reference standard for analytical method development and validation in the quality control of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1), the direct intermediate in pretomanid (PA-824) synthesis. The well-defined (R)-configuration enables precise calibration of chiral HPLC methods to verify enantiomeric purity of the (S)-enantiomer, with detection limits capable of quantifying enantiomeric excess >99% as demonstrated in DKR resolution protocols . This application is essential for pharmaceutical manufacturing environments where enantiomeric impurity profiling is a regulatory requirement.

Synthesis of (R)-Configured Nitroimidazole Analogues for Antitubercular SAR Studies

This compound is employed as the stereochemically defined starting material for the synthesis of (R)-series bicyclic nitroimidazole analogues for structure-activity relationship (SAR) investigations. Alkylation of the C6-hydroxyl group with substituted benzyl halides yields (R)-configured analogues that serve as stereochemical controls in evaluating the stereospecificity of antitubercular activity [1]. The conformational rigidity imparted by the imidazooxazine core (zero rotatable bonds, TPSA 93 Ų) makes this scaffold particularly valuable for probing stereochemical determinants of target engagement.

Method Development for Chiral Resolution Process Optimization

The (R)-enantiomer is utilized as an authentic standard in developing and optimizing chiral resolution methodologies for the imidazooxazine scaffold. Dynamic kinetic resolution protocols employing immobilized Candida antarctica Lipase B achieve >99% ee for this compound class , and the availability of enantiomerically pure (R)-enantiomer is essential for validating these preparative separation methods. Process chemistry teams require this compound as a benchmark for assessing resolution efficiency and establishing enantiomeric purity specifications for scale-up manufacturing.

Pharmaceutical Intermediate Procurement for Regulated GMP Synthesis Campaigns

In GMP-regulated synthetic campaigns for nitroimidazole-based drug candidates, procurement of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with verified purity specifications (NLT 98%, with batch-specific Certificate of Analysis including HPLC, NMR, and GC data) is required to meet regulatory documentation standards . The availability of ISO-certified material with defined storage conditions (20°C for 2 years) ensures supply chain continuity and analytical traceability for pharmaceutical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.